6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2,5-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-7-8(10-4)12-5(2)11-7/h3H,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEWLDQFLSXJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds through a condensation mechanism to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis (PTC) under solid-liquid conditions, which allows for the isolation of regioisomeric compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Alkylation Reactions: The nitrogen atoms in the imidazole ring can be alkylated using alkyl halides.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Phase Transfer Catalysis (PTC): Used for substitution and alkylation reactions.
Alkyl Halides: Commonly used for alkylation reactions.
Benzaldehyde: Used in the initial synthesis of the compound.
Major Products Formed
The major products formed from these reactions include various regioisomers and derivatives of this compound, which can be characterized using spectral data such as NMR and X-ray diffraction .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives, including 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine, as promising candidates for the development of new antimicrobial agents. Research indicates that these compounds exhibit significant antibacterial properties against various pathogens.
- Mechanism of Action : The mechanism involves the inhibition of bacterial growth through interaction with bacterial enzymes and cell wall synthesis pathways. For instance, derivatives have been synthesized that show effective activity against Staphylococcus aureus and Bacillus species .
- Case Study : A study synthesized new derivatives based on this compound and evaluated their antimicrobial efficacy. Results showed that certain derivatives had enhanced activity compared to standard antibiotics, suggesting their potential for treating resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. Its derivatives have shown promise in modulating multidrug resistance in cancer cells.
- Multidrug Resistance Modulation : A study evaluated nine novel imidazo[4,5-b]pyridine derivatives for their ability to reverse multidrug resistance in cancer cells. One derivative exhibited a potent selectivity towards multidrug-resistant cells with an IC50 value significantly lower than that of standard treatments .
- In Vitro Studies : In vitro assessments demonstrated that certain derivatives could inhibit cancer cell proliferation effectively while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
Pharmacological Applications
Beyond antimicrobial and anticancer activities, this compound shows potential in various pharmacological contexts.
- Antioxidant Activity : Some derivatives have been evaluated for their antioxidative properties. These compounds demonstrated significant free radical scavenging activity compared to established antioxidants .
- Cytotoxicity Studies : The cytotoxic effects of these compounds were assessed across different human cancer cell lines. Notably, several derivatives displayed sub-micromolar activity (IC50 values ranging from 0.2 to 0.6 μM), indicating their potential as lead compounds for further drug development .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[4,5-b]pyridine Derivatives
Key Findings:
Synthetic Flexibility :
- Alkylation and cross-coupling (e.g., Buchwald–Hartwig) are common strategies. Bromine at C6 facilitates further functionalization via palladium-mediated reactions .
- Substituents at C2 (methyl, phenyl, furan) and N3 (propargyl, methyl) significantly influence bioactivity and solubility .
Pharmacological Activity: Antimicrobial Activity: 6-Bromo-2-phenyl derivatives exhibit moderate activity, likely due to the electron-withdrawing bromine enhancing electrophilicity and interaction with microbial targets . Anticancer Potential: Diaryl derivatives (e.g., 2,3-diaryl) show cytotoxicity against leukemia (K562) and breast cancer (MCF-7) cells, with COX-2 inhibition suggesting anti-inflammatory synergy . Structural Impact: Methyl groups (as in 6-bromo-2,5-dimethyl) may improve metabolic stability and membrane permeability compared to bulkier aryl substituents .
Contrasts and Challenges :
- Yield Variability : Alkylation under phase-transfer catalysis (PTC) often yields 10–49%, while palladium-mediated cross-coupling achieves higher yields (up to 95%) .
- Position-Specific Effects : N3 alkylation (e.g., propargyl) vs. N1/N4 substitution alters tautomerism and binding modes, impacting biological efficacy .
Biological Activity
6-Bromo-2,5-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize the existing knowledge regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical formula:
This structure features a bromine atom at the 6-position and two methyl groups at the 2 and 5 positions of the imidazo[4,5-b]pyridine ring system. The presence of these substituents plays a crucial role in modulating its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various imidazo[4,5-b]pyridine derivatives, including this compound. The compound has shown significant antiproliferative effects against several cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against various human cancer cell lines such as HeLa (cervical cancer), SW620 (colon cancer), and others.
- IC50 Values :
- The bromo-substituted derivatives displayed enhanced activity compared to non-bromo analogs. For instance, one study reported IC50 values ranging from 0.4 to 3.2 µM for different derivatives against colon carcinoma cells .
- A notable derivative exhibited an IC50 of 1.8 µM against HeLa cells, indicating potent antiproliferative properties.
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| HeLa | 1.8 | This compound |
| SW620 | 0.4 | Bromo-substituted derivative |
| SW620 | 0.7 | Another bromo-substituted derivative |
The mechanism through which these compounds exert their anticancer effects is believed to involve the modulation of key signaling pathways related to cell proliferation and survival. Specifically, some derivatives have been shown to inhibit P-glycoprotein-mediated drug efflux in multidrug-resistant (MDR) cancer cells, enhancing their cytotoxicity .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity .
In Vitro Evaluation
- Tested Pathogens : The compound was tested against common bacterial strains such as Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
Case Studies and Research Findings
Several research articles have documented the biological activities of imidazo[4,5-b]pyridine derivatives:
- A study found that certain derivatives could selectively target MDR cancer cells with significantly lower IC50 values compared to parental cell lines, demonstrating their potential in overcoming drug resistance in cancer therapy .
- Another research highlighted that brominated derivatives generally exhibited higher antiproliferative activity than their non-brominated counterparts due to enhanced interactions with cellular targets involved in growth regulation .
Q & A
Q. Why do crystallographic studies show divergent dihedral angles for similar derivatives?
- Analysis: Substituent steric effects (e.g., phenyl vs. methyl groups) and crystallization solvents (ethanol vs. acetonitrile) alter packing forces. For example, 6-bromo-2-phenyl derivatives exhibit dihedral angles of 41.84° in ethanol vs. 86.0° in DMF-grown crystals . Temperature-dependent XRD (100–293 K) further clarifies conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
